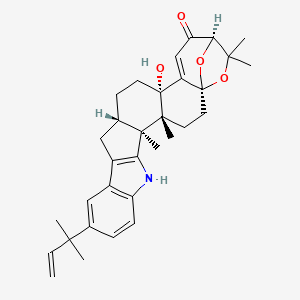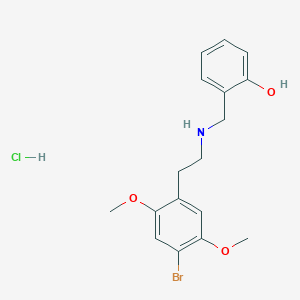
beta-Aflatrem
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Aflatrem is a secondary metabolite produced by fungi, specifically Aspergillus flavus . It is an isomer of aflatrem and is extended by a reversed isopentenyl group attached to the aromatic ring . It has been found to display significant activity against the corn earworm H. zea .
Synthesis Analysis
The synthesis of beta-Aflatrem involves a complex biosynthesis pathway. The dimethylallyl transferase AtmD catalyzes the γ-selective prenylation of paspalinine at the C21 positions to afford beta-Aflatrem . More than 100 indole diterpenes have been isolated from fungi, of which one-third originated from endophytic fungi .Molecular Structure Analysis
Beta-Aflatrem has a molecular formula of C32H39NO4 and a molecular weight of 501.66 . It possesses a cyclic diterpenoid skeleton derived from geranylgeranyl diphosphate (GGPP) and an indole moiety rooted in tryptophan .Chemical Reactions Analysis
The chemical reactions involved in the formation of beta-Aflatrem are complex and involve multiple steps. The key step in the formation of beta-Aflatrem is the γ-selective prenylation of paspalinine at the C21 positions .It is recommended to be stored in sealed, cool, and dry conditions . For obtaining a higher solubility, it is suggested to warm the tube at 37° and shake it in the ultrasonic bath for a while .
Applications De Recherche Scientifique
Anti-Insectan Properties : Beta-Aflatrem exhibits potent antifeedant activity against the fungivorous beetle Carpophilus hemipterus (Tepaske et al., 1992).
Tremorgenic Toxin and Indole-Diterpene Biosynthesis : Aflatrem, which includes beta-Aflatrem, is a potent tremorgenic toxin. The biosynthesis of indole-diterpenes like aflatrem involves complex gene clusters, with significant research conducted on understanding these pathways in Aspergillus flavus and Aspergillus oryzae (Nicholson et al., 2009).
Neurological Effects : Beta-Aflatrem has been shown to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor channel in Xenopus oocytes. This modulation explains its tremorgenic effects, causing neurological symptoms in affected animals (Yao et al., 1989).
Mycotoxin Production Regulation : The production of beta-Aflatrem, along with other mycotoxins like cyclopiazonic acid and aflatoxin by Aspergillus flavus, is regulated by the veA gene. This gene is crucial for both mycotoxin production and sclerotial formation (Duran et al., 2007).
Indole-Diterpenoids and Marine Fungi : Research on Aspergillus flavus isolated from marine environments, such as the prawn Penaeus vannamei, includes the study of beta-Aflatrem and other indole-diterpenoids. These studies often focus on their potential antibacterial and cell-cycle arresting properties (Sun et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-11-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8(13),9,11,20-pentaen-22-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-8-27(2,3)18-9-10-22-20(15-18)21-16-19-11-12-31(35)24-17-23(34)26-28(4,5)37-32(24,36-26)14-13-29(31,6)30(19,7)25(21)33-22/h8-10,15,17,19,26,33,35H,1,11-14,16H2,2-7H3/t19-,26-,29+,30+,31+,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMXSHAELZXSPO-SDPXOEJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=C6C=C(C=C7)C(C)(C)C=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=C(N6)C=CC(=C7)C(C)(C)C=C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144446-23-1 |
Source


|
| Record name | beta-Aflatrem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144446231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-AFLATREM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBI5186B9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)





![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)



